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Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is

a critical membrane protein that functions as an ATP-dependent efflux pump.[1][2] It plays a

significant role in limiting the cellular uptake and distribution of a wide array of xenobiotics and

therapeutic agents.[1][3] In oncology, the overexpression of P-gp in cancer cells is a major

mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by actively

extruding anticancer drugs.[2][4] Consequently, the inhibition of P-gp is a key strategy to

overcome MDR and enhance the efficacy of chemotherapeutic agents.[1] Neochamaejasmin
B (NCB), a biflavonoid isolated from the roots of Stellera chamaejasme L., has been identified

as an inhibitor of P-gp.[5][6] This document provides detailed application notes and protocols

for assessing the P-gp inhibitory activity of NCB.

Principle of P-glycoprotein Inhibition Assays
P-gp inhibition assays are designed to evaluate the ability of a test compound to block the

efflux activity of the P-gp transporter. This is typically achieved by measuring the intracellular

accumulation or transmembrane transport of a known P-gp substrate in the presence and

absence of the inhibitor. An effective P-gp inhibitor will increase the intracellular concentration

or enhance the net apical-to-basolateral transport of the P-gp substrate. Common substrates
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used in these assays include fluorescent dyes like Rhodamine 123 and Calcein-AM, or

clinically relevant drugs such as Digoxin.[5]

Quantitative Data Summary
The following table summarizes the quantitative data on the P-glycoprotein inhibitory and

cytotoxic effects of Neochamaejasmin B.

Parameter Cell Line Value Reference

P-gp Inhibition

Inhibition Constant

(Kᵢ)
MDCK-hMDR1 45.25 μM [6]

Uncompetitive

Inhibition Constant

(Kᵢ')

MDCK-hMDR1 39.45 μM [6]

Rhodamine 123 Efflux

Ratio (50 μM NCB)
MDCK-hMDR1

Decrease from 6.59 to

2.41
[6]

Rhodamine 123

Intracellular

Accumulation (80 μM

NCB)

MDCK-hMDR1
5.7-fold higher than

Verapamil (100 μM)
[6]

Cytotoxicity

IC₅₀ (40h incubation) MDCK 20.60 μM [6]

IC₅₀ (40h incubation) MDCK-hMDR1 210.9 μM [6]

Experimental Protocols
Cell Culture and Maintenance
Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-hMDR1) are

a suitable model for in vitro P-gp inhibition studies.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25679052/
https://www.benchchem.com/product/b113483?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272504/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272504/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal

Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., 200 µg/mL

G418) to maintain MDR1 expression.

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cytotoxicity Assay
Prior to the inhibition assay, it is essential to determine the non-toxic concentration range of

Neochamaejasmin B.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

Seed MDCK and MDCK-hMDR1 cells in 96-well plates at a density of 5 x 10³ cells/well

and allow them to adhere overnight.

Treat the cells with a serial dilution of Neochamaejasmin B (e.g., 0-200 μM) for the

desired incubation period (e.g., 40 hours).

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g.,

DMSO).

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀

value.

Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the P-gp substrate Rhodamine 123.

Materials:
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MDCK-hMDR1 cells seeded in 24-well plates.

Hanks' Balanced Salt Solution (HBSS).

Rhodamine 123 (R-123).

Neochamaejasmin B (NCB).

Verapamil (positive control inhibitor).

Triton X-100 lysis buffer (0.1% v/v in PBS).

Procedure:

Wash the confluent cell monolayers three times with pre-warmed HBSS (37°C).

Pre-incubate the cells for 20 minutes with HBSS, Verapamil (e.g., 100 μM), or different

concentrations of NCB.

Add R-123 to a final concentration of 5 μM to each well and incubate for 60 minutes at

37°C.

Terminate the experiment by washing the cells three times with ice-cold PBS.

Lyse the cells with 0.1% Triton X-100 in PBS for 15 minutes at 37°C.

Measure the fluorescence of the cell lysates (Excitation: 485 nm, Emission: 530 nm).

Normalize the fluorescence intensity to the protein concentration of each sample.

Bidirectional Transport Assay
This assay evaluates the effect of NCB on the directional transport of a P-gp substrate across a

polarized cell monolayer.

Materials:

MDCK-hMDR1 cells grown on permeable supports (e.g., Transwell inserts).
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HBSS.

Rhodamine 123.

Neochamaejasmin B.

Verapamil.

Procedure:

Culture MDCK-hMDR1 cells on permeable supports until a confluent monolayer is formed,

confirmed by measuring the transepithelial electrical resistance (TEER).

Wash the monolayers with pre-warmed HBSS.

Apical to Basolateral (A-B) Transport: Add R-123 (e.g., 5 μM) with or without NCB to the

apical chamber. Collect samples from the basolateral chamber at specified time points

(e.g., 30, 60, 90, 120 minutes).

Basolateral to Apical (B-A) Transport: Add R-123 with or without NCB to the basolateral

chamber. Collect samples from the apical chamber at the same time points.

Analyze the concentration of R-123 in the collected samples using a fluorescence plate

reader.

Calculate the apparent permeability coefficient (Papp) for both directions and determine

the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

Visualizations
P-glycoprotein Efflux Mechanism and Inhibition
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Caption: Mechanism of P-gp mediated drug efflux and its inhibition by Neochamaejasmin B.
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Experimental Workflow for P-gp Inhibition Assay
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Caption: Workflow for assessing P-glycoprotein inhibition using a cell-based assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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